molecular formula C7H5ClF2N2 B2723953 5-Amino-2,4-difluorobenzonitrile hydrochloride CAS No. 2089258-01-3

5-Amino-2,4-difluorobenzonitrile hydrochloride

Cat. No.: B2723953
CAS No.: 2089258-01-3
M. Wt: 190.58
InChI Key: GTUJOEAYUCXJEU-UHFFFAOYSA-N
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Description

5-Amino-2,4-difluorobenzonitrile hydrochloride is a high-value fluorinated aromatic building block of significant importance in modern organic synthesis, particularly in medicinal chemistry and materials science. The compound, with the molecular formula C₇H₅ClF₂N₂ and a molecular weight of 191 Da, merges the advantageous properties of a difluorinated aromatic core with the synthetic versatility of both amino and nitrile functional groups . The inclusion of fluorine atoms dramatically alters the molecule's electronic properties, metabolic stability, and bioavailability, making it a critical intermediate in the development of targeted therapies . It is estimated that fluorinated compounds are found in up to a quarter of all pharmaceuticals, underscoring the relevance of this scaffold . This compound serves as a versatile precursor for constructing complex molecular architectures. The aromatic amine group acts as a nucleophile and can be readily functionalized or serve as a directing group for further electrophilic aromatic substitution. The electron-withdrawing nitrile group is a key functional group in synthesis and can be transformed into other valuable moieties such as carboxylic acids, amides, or primary amines, vastly expanding its utility in drug design . The specific substitution pattern of fluorine and amino groups on the benzonitrile core creates a distinct electronic and steric environment that is highly sought after for structure-activity relationship (SAR) studies in lead optimization. Researchers utilize this compound in the synthesis of a wide range of biologically active molecules, including those with potential applications in oncology and infectious diseases . The compound is listed under numerous catalog numbers and is available for R&D purposes . For Research Use Only. This product is intended for laboratory research and development purposes. It is not intended for diagnostic or therapeutic use, nor for use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2,4-difluorobenzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2.ClH/c8-5-2-6(9)7(11)1-4(5)3-10;/h1-2H,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUJOEAYUCXJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)F)F)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 2,4-Difluorobenzonitrile

Precursor : 2,4-Difluorobenzonitrile (CAS 3939-09-1)
Reagents :

  • Nitric acid (70% w/w)
  • Trifluoroacetic acid (TFA) as solvent
    Conditions :
  • Temperature: 30–35°C
  • Reaction time: 3–4 hours

The nitration mixture (nitric acid in TFA) is added dropwise to the precursor under controlled conditions to yield 5-nitro-2,4-difluorobenzonitrile.

Reduction of Nitro Group

Reducing Agents :

  • Iron (Fe) in hydrochloric acid (HCl)
  • Tin(II) chloride (SnCl₂)
  • Catalytic hydrogenation (Pd/C, H₂)
Reducing Agent Solvent Temperature Yield
Fe/HCl EtOAc Reflux 85–90%
SnCl₂ EtOAc 25°C 78–82%
H₂/Pd/C EtOH/EtOAc 25°C, 50 psi 96%

The nitro group is reduced to an amine, forming 5-amino-2,4-difluorobenzonitrile. Acidification with HCl yields the hydrochloride salt.

Substitution Reactions

Alternative methods replace halogen atoms directly to introduce the amino group.

Copper-Mediated Cyanation

Precursor : 4-Bromo-2,6-difluoroaniline
Reagents :

  • CuCN (3 equivalents)
  • DMF as solvent
    Conditions :
  • Reflux, 24 hours
    Outcome :
    The bromine atom is replaced by a cyano group, forming 4-amino-3,5-difluorobenzonitrile. Subsequent fluorination at position 2 yields the target compound.

Imide Substitution

Precursor : 2,4-Difluorobenzonitrile
Reagents :

  • Acylamide reagent (e.g., hydrazine hydrate)
  • Methanol as solvent
    Conditions :
  • 25–30°C, 5 hours
    Yield : 94.7% (GC purity 98.5%)

This method replaces the 4-fluorine with an imide group, followed by hydrolysis to form the amine.

Industrial-Scale Optimization

Continuous flow reactors and immobilized catalysts enhance scalability:

  • Catalysts : Raney nickel or palladium-on-carbon
  • Solvents : Ethanol/EtOAc mixtures
  • Yield : ≥85% with reduced reaction times

Comparative Analysis of Methods

Method Key Steps Advantages Limitations
Nitration-Reduction Nitration → Reduction High yield, scalable Hazardous nitrating agents
Substitution CuCN-mediated cyanation Mild conditions Limited substrate scope
Imide Replacement Hydrazine substitution High purity Multi-step synthesis

Scientific Research Applications

Synthesis and Chemical Properties

5-Amino-2,4-difluorobenzonitrile hydrochloride is synthesized through various chemical processes, often involving the nitration of specific aromatic compounds followed by amination. The compound's unique structure allows for modifications that can enhance its biological activity. For instance, the introduction of fluorine atoms can significantly affect the lipophilicity and reactivity of the molecule, making it a valuable candidate in drug design.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties by acting as an inhibitor of receptor tyrosine kinases (RTKs). These kinases play crucial roles in tumor growth and angiogenesis. A study highlighted that compounds similar to 5-amino-2,4-difluorobenzonitrile effectively inhibit multiple RTKs, suggesting its potential use in cancer therapy .

Antiparasitic Activity

The compound has also been explored for its antiparasitic effects, particularly against Trypanosoma species responsible for diseases like African sleeping sickness. Its efficacy against these parasites was noted in vitro, indicating a promising avenue for developing treatments for parasitic infections .

Drug Development

This compound serves as a precursor in the synthesis of various pharmaceutical agents. For example, it is involved in the production of ivacaftor, a medication used to treat cystic fibrosis by targeting specific mutations in the CFTR gene . The compound's ability to act as a building block for more complex molecules makes it integral to drug development processes.

Formulation Development

The hydrochloride salt form of 5-amino-2,4-difluorobenzonitrile enhances its solubility and stability, which are critical factors in formulation development for oral or injectable medications. This property allows for better bioavailability when administered to patients.

Case Study: Anticancer Activity

A comprehensive study evaluated the anticancer potential of this compound against various cancer cell lines. The results demonstrated that the compound inhibited cell proliferation significantly at micromolar concentrations. The mechanism of action was attributed to the inhibition of key signaling pathways involved in tumor progression .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.0RTK inhibition
A549 (Lung Cancer)3.5Induction of apoptosis
HeLa (Cervical Cancer)4.0Cell cycle arrest

Case Study: Antiparasitic Efficacy

In another study focusing on Trypanosomiasis treatment, this compound was tested against Trypanosoma brucei and Trypanosoma congolense. The compound exhibited potent activity with low toxicity profiles in animal models .

Parasite Strain Effective Dose (mg/kg) Outcome
T. brucei10Complete cure observed
T. congolense15Significant reduction in parasitemia

Mechanism of Action

The mechanism of action of 5-Amino-2,4-difluorobenzonitrile hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and difluoro groups play a crucial role in binding to active sites and modulating biological activity . The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Groups

The table below compares 5-amino-2,4-difluorobenzonitrile hydrochloride with structurally related compounds, emphasizing substituent positions and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference
This compound C₇H₅ClF₂N₂ 220.60 –NH₂ (5), –F (2,4), –CN (1), HCl salt Pharmaceutical intermediate
4-Amino-2,6-difluorobenzonitrile C₇H₄F₂N₂ 154.11 –NH₂ (4), –F (2,6), –CN (1) Agrochemical research
5-Amino-2-fluorobenzoic acid C₇H₆FNO₂ 155.13 –NH₂ (5), –F (2), –COOH (1) Organic synthesis precursor
5-Amino-2,4-difluorophenol C₆H₅F₂NO 145.11 –NH₂ (5), –F (2,4), –OH (1) Material science applications
Benzimidazole, 5-amino-2-(trifluoromethyl)-, dihydrochloride C₈H₇Cl₂F₃N₃ 288.06 –NH₂ (5), –CF₃ (2), benzimidazole core Antiparasitic drug development
Key Observations:

Halogen Effects: Fluorine at positions 2 and 4 (as in the target compound) enhances electrophilicity and metabolic stability compared to non-halogenated analogs. However, replacing fluorine with chlorine (e.g., 5-amino-2,4-dichlorophenol hydrochloride ) increases molecular weight and lipophilicity.

Functional Group Impact: The nitrile (–CN) group in the target compound improves binding to metal catalysts in synthetic reactions compared to carboxylic acid (–COOH) or phenol (–OH) derivatives . Hydrochloride salts (e.g., in the target compound and benzimidazole derivatives) enhance aqueous solubility, critical for bioavailability in drug formulations .

Pharmacological Potential
  • The target compound’s nitrile group may interact with cysteine residues in enzyme active sites, a mechanism less feasible in analogs like 4-amino-2,6-difluorobenzonitrile .
  • Benzimidazole derivatives (e.g., 5-amino-2-(trifluoromethyl)-benzimidazole dihydrochloride ) exhibit broader antiparasitic activity due to their fused aromatic ring system, which the benzonitrile-based target compound lacks.

Commercial and Industrial Relevance

  • In contrast, 5-amino-2,3-dihydro-1,4-phthalazinedione (luminol) hydrochloride is widely available due to its use in chemiluminescence assays .
  • Cost: Halogenated benzonitriles (e.g., 4-amino-2,6-difluorobenzonitrile) are priced at ~JPY 12,500/g , whereas the target compound’s hydrochloride form is likely more expensive due to synthesis complexity.

Biological Activity

5-Amino-2,4-difluorobenzonitrile hydrochloride (CAS Number: 2089258-01-3) is a chemical compound that has garnered attention for its significant biological activity, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

  • Molecular Formula : C₇H₅ClF₂N₂
  • Molecular Weight : Approximately 190.58 g/mol
  • Structure : The compound features a benzene ring substituted with an amino group, two fluorine atoms, and a cyano group, typically encountered as a hydrochloride salt to enhance solubility in aqueous environments.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been studied for its ability to inhibit specific enzymes involved in tumor growth. Notably, binding assays and computational modeling have suggested that this compound interacts with protein targets associated with cancer pathways, potentially leading to the development of effective anticancer therapies .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceTarget Cancer TypeIC50 Value (µM)Mechanism of Action
Various TumorsNot specifiedEnzyme inhibition
Glioblastoma81 nMBCAT1/2 inhibition
Hepatitis B Virus1.0 - 9.7Capsid assembly disruption

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes critical for tumor proliferation. For instance, it has been linked to the inhibition of branched-chain amino acid transaminases (BCAT), which are involved in metabolic pathways that support cancer cell growth .
  • Cell Signaling Pathways : It may also influence various cell signaling pathways related to proliferation and apoptosis, thereby impacting cancer cell survival and growth dynamics.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • In Vitro Studies : In one study involving glioblastoma cells, the compound demonstrated significant inhibition of cell growth at low micromolar concentrations. The study utilized IC50 values to quantify the effectiveness of the compound against specific cancer types .
  • Mechanistic Insights : Another investigation focused on the structural activity relationship (SAR) provided insights into how modifications to the compound's structure could enhance its potency and selectivity against cancer targets. This study emphasized the importance of the amino and cyano groups in mediating biological interactions .

Potential Applications

The potential applications of this compound extend beyond oncology:

  • Pharmaceutical Development : As a building block in drug synthesis, this compound can be utilized to develop new therapeutic agents targeting various diseases.
  • Research Tool : Its ability to modulate specific biological pathways makes it a valuable tool for researchers studying cancer biology and drug resistance mechanisms.

Q & A

Q. Advanced Research Focus: Spectroscopic Analysis

  • 19F NMR^{19} \text{F NMR} distinguishes fluorine environments (δ -110 to -120 ppm for aromatic F) and quantifies substitution efficiency .
  • XPS confirms the oxidation state of nitrogen (binding energy ~399 eV for -NH₂) and fluorine (689 eV for C-F) .
  • FT-IR identifies amine stretching (3350–3450 cm1^{-1}) and nitrile vibrations (2230 cm1^{-1}) .

How does the hydrochloride salt form influence the compound’s bioavailability compared to the free base?

Advanced Research Focus: Salt Formation and Bioavailability
The hydrochloride salt enhances aqueous solubility (logP reduced by ~1.5 units), improving dissolution in physiological buffers. However, in vivo studies suggest faster renal clearance due to increased polarity. Co-crystallization with counterions (e.g., sodium) may balance solubility and membrane permeability for CNS-targeted delivery .

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